

# Spectroscopic and Synthetic Profile of N-(azidomethyl)benzamide: A Technical Guide

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## Compound of Interest

Compound Name: N-(azidomethyl)benzamide

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For researchers, scientists, and professionals in drug development, this document provides a concise yet in-depth overview of the spectroscopic data and synthetic protocols for **N-(azidomethyl)benzamide**, a molecule of interest in various chemical and pharmaceutical research domains.

## Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-(azidomethyl)benzamide**, providing a clear reference for its structural characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **N-(azidomethyl)benzamide**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **N-(azidomethyl)benzamide**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	

Note: Specific NMR data for **N-(azidomethyl)benzamide** was not available in the provided search results. The tables are formatted for the inclusion of such data when available.

## Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Bands for **N-(azidomethyl)benzamide**

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment
~2100	Azide ( $\text{N}_3$ ) stretching
~1650	Amide $\text{C}=\text{O}$ (Amide I) stretching
~1540	Amide $\text{N}-\text{H}$ bending and $\text{C}-\text{N}$ stretching (Amide II)
~3300	Amide $\text{N}-\text{H}$ stretching

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film) and the specific instrument used. The azide stretch is a particularly characteristic and strong absorption.

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **N-(azidomethyl)benzamide**

m/z Value	Fragmentation Ion
Data not available in search results	Molecular Ion $[\text{M}]^+$
Data not available in search results	$[\text{M} - \text{N}_2]^+$
Data not available in search results	$[\text{C}_6\text{H}_5\text{CO}]^+$ (Benzoyl cation)
Data not available in search results	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)

Note: The expected molecular weight of **N-(azidomethyl)benzamide** ( $C_8H_8N_4O$ ) is approximately 176.17 g/mol. The fragmentation pattern would likely involve the loss of nitrogen gas ( $N_2$ ) from the azide group, followed by fragmentation of the benzamide moiety.

## Experimental Protocols

A common synthetic route to **N-(azidomethyl)benzamide** involves a two-step process starting from benzamide. This pathway proceeds through an N-(halomethyl)benzamide intermediate.

### Synthesis of N-(chloromethyl)benzamide

N-(hydroxymethyl)benzamide is first synthesized from benzamide and formaldehyde. This intermediate is then chlorinated to produce N-(chloromethyl)benzamide.

### Synthesis of N-(azidomethyl)benzamide

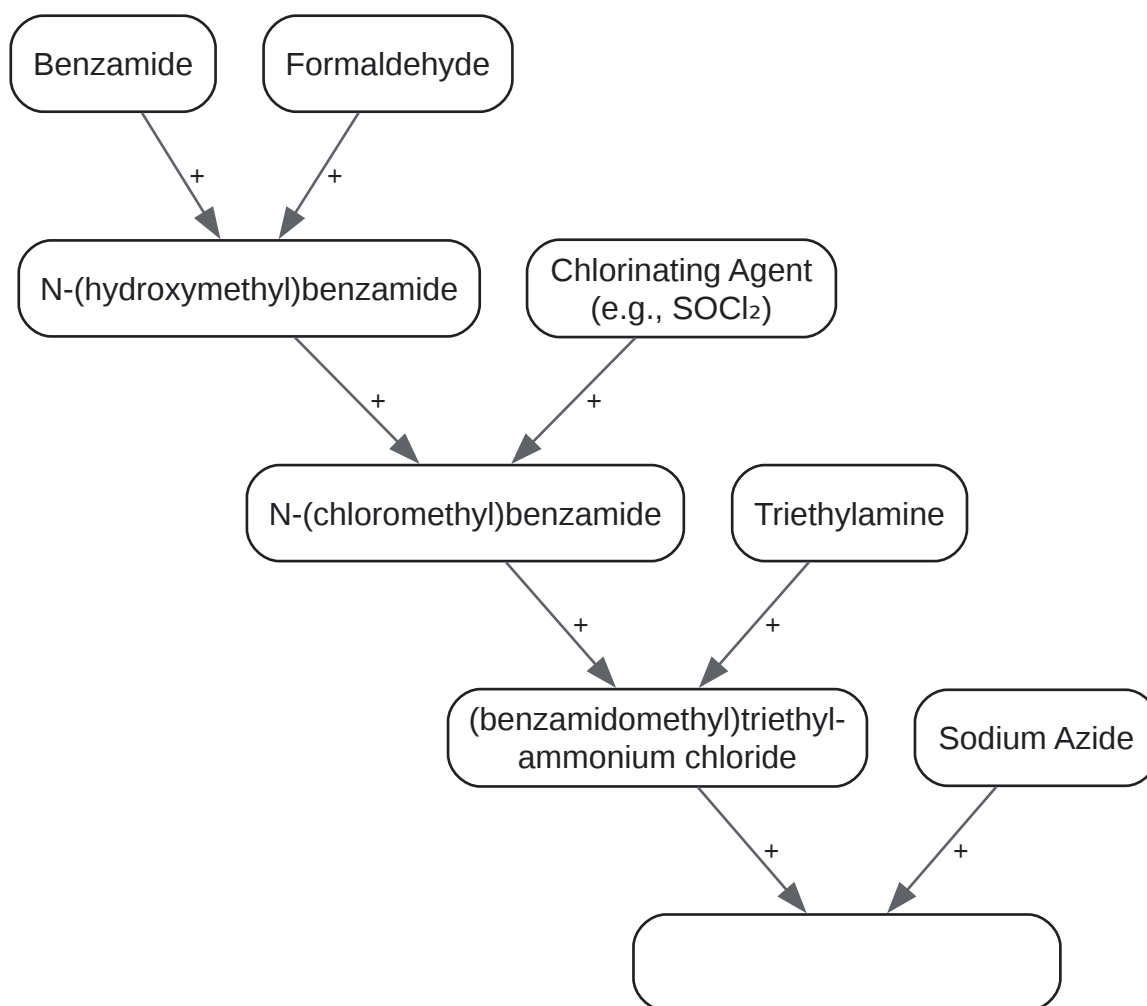
**N-(azidomethyl)benzamide** can be synthesized via the reaction of an activated precursor, such as (benzamidomethyl)triethylammonium chloride, with sodium azide.<sup>[1]</sup> This reaction is typically carried out in an aqueous medium under mild conditions.<sup>[1]</sup>

General Procedure:

- A solution of (benzamidomethyl)triethylammonium chloride in water is prepared.
- To this solution, an aqueous solution of sodium azide is added.
- The reaction mixture is stirred at room temperature for a specified period.
- The product, **N-(azidomethyl)benzamide**, can then be isolated through filtration and purified by recrystallization.

## Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic workflow for the preparation of **N-(azidomethyl)benzamide**.



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Caption: Synthetic pathway to **N-(azidomethyl)benzamide**.

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## References

- 1. rsc.org [rsc.org]
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at: [<https://www.benchchem.com/product/b15171615#n-azidomethyl-benzamide-spectroscopic-data-nmr-ir-ms>]

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